2,2-Dimethyl-3-(3-methylphenyl)propanal
Overview
Description
2,2-Dimethyl-3-(3-methylphenyl)propanal is an organic compound with the molecular formula C12H16O. It is known for its distinctive fragrance, which is green and reminiscent of leaves with flowery-aldehydic aspects . This compound is used in various applications, particularly in the fragrance industry.
Mechanism of Action
Target of Action
It’s known that this compound is used in the fragrance industry , suggesting that its targets could be olfactory receptors. These receptors play a crucial role in the perception of smell.
Mode of Action
Given its use in fragrances, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific scent .
Result of Action
The primary result of the action of 2,2-Dimethyl-3-(3-methylphenyl)propanal is the elicitation of a scent. The compound has a green, leaf-like fragrance with flowery-aldehydic aspects . This scent perception occurs at the molecular and cellular level in the olfactory system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-(3-methylphenyl)propanal can be synthesized through a multi-step process involving bromination and alkylation of substituted alkylaromatics . One common method involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide, followed by reduction of the resulting aldehyde with sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment for bromination and alkylation reactions, as well as purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used for the reduction of the aldehyde group.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(3-methylphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(3-methylphenyl)propanol: A related compound with a hydroxyl group instead of an aldehyde group.
2,2-Dimethyl-3-phenylpropanal: Similar structure but without the methyl group on the aromatic ring.
3-(2,2-Dimethyl-3-hydroxypropyl)toluene: Another related compound used in cosmetics.
Uniqueness
2,2-Dimethyl-3-(3-methylphenyl)propanal is unique due to its specific fragrance profile and its applications in the fragrance industry. Its structure allows for specific interactions with olfactory receptors, making it a valuable compound in the production of perfumes and other scented products.
Properties
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGQYEVKWKGACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020614 | |
Record name | Benzenepropanal, α,α,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107737-97-3 | |
Record name | α,α,3-Trimethylbenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107737-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanal, α,α,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanal, α,α,3-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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